

What are the physical properties of N,N,N',N'-Tetramethyl-D-tartaramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N,N',N'-Tetramethyl-D-tartaramide*

Cat. No.: B051820

[Get Quote](#)

Technical Guide: N,N,N',N'-Tetramethyl-D-tartaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of **N,N,N',N'-Tetramethyl-D-tartaramide**. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

N,N,N',N'-Tetramethyl-D-tartaramide is a chiral diamide derived from D-tartaric acid. It is a white to off-white crystalline powder. Due to its high melting point, it is likely to decompose upon heating, and therefore, a boiling point is not readily available. Similarly, specific density values are not widely reported in the literature.

Property	Value
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄
Molecular Weight	204.22 g/mol
Melting Point	186-188 °C
Optical Rotation	[α]D ₂₀ -46° (c = 3 in ethanol)
Appearance	White to off-white powder, crystals, and/or chunks
Solubility	Soluble in water and polar organic solvents like alcohols, ketones, and esters.
CAS Number	63126-52-3

Experimental Protocols

Synthesis of N,N,N',N'-Tetramethyl-D-tartaramide

The following protocol is adapted from a known procedure for the corresponding L-enantiomer and is expected to yield **N,N,N',N'-Tetramethyl-D-tartaramide** with high purity.

Materials:

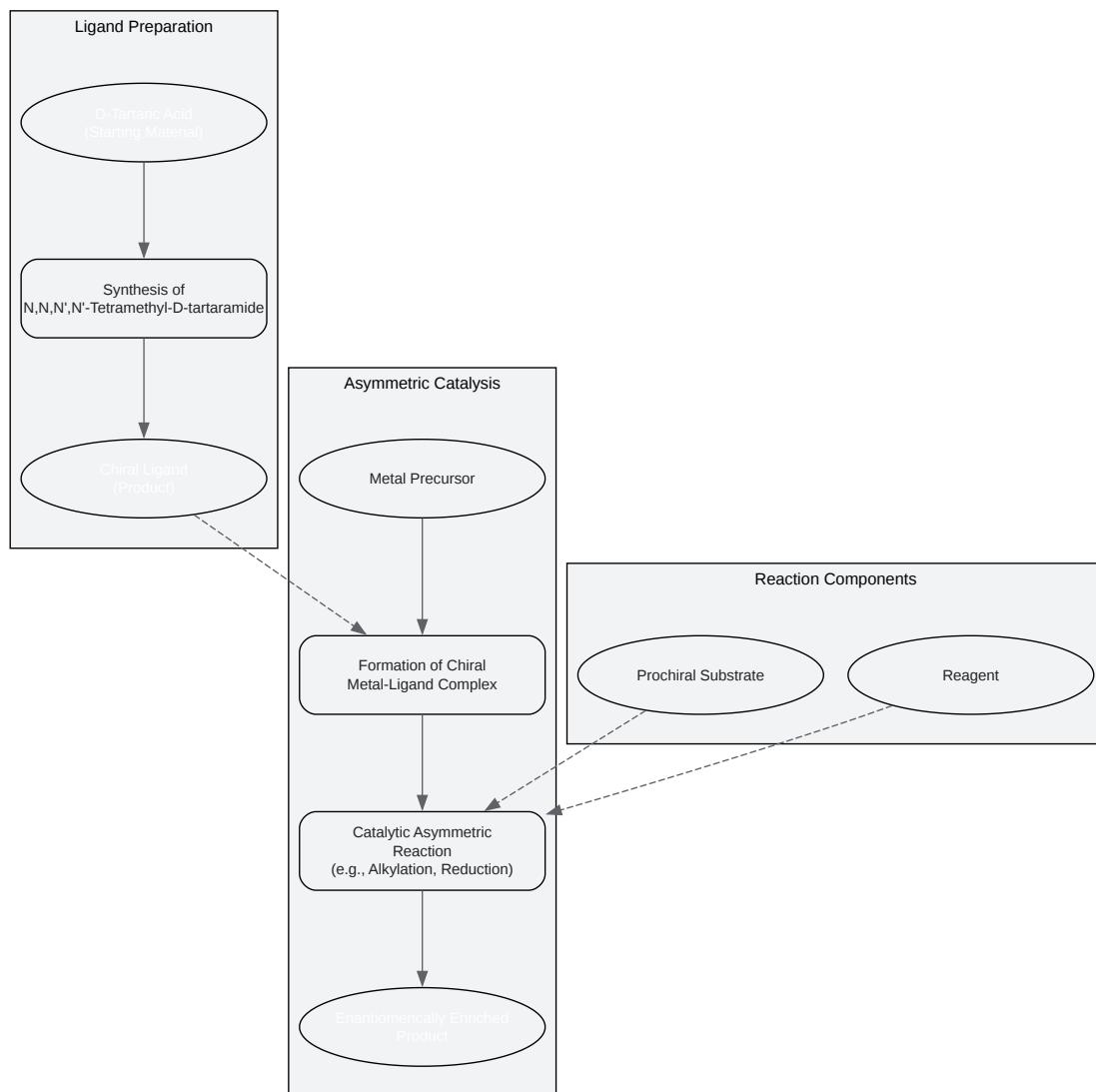
- Diethyl D-tartrate
- Methanol (freshly distilled)
- Dimethylamine (liquid, anhydrous)
- Methanol-ethyl acetate (for recrystallization)

Equipment:

- Large Erlenmeyer flask
- Drying tube

- Suction filtration apparatus (e.g., Büchner funnel and flask)
- Refrigerator
- Rotary evaporator or vacuum oven for drying

Procedure:


- Reaction Setup: In a 2-L Erlenmeyer flask, prepare a mixture of diethyl D-tartrate (3 moles) and 600 mL of freshly distilled methanol.
- Amine Addition: Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the flask.
- Reaction: Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.
- Crystallization: After the reaction period, seed the mixture with a small crystal of the product if necessary and cool it in a refrigerator overnight to promote the formation of massive crystals.
- Isolation of Product: Collect the crystals by suction filtration.
- Second Crop: Concentrate the filtrate, seed again, and cool to obtain a second crop of crystals.
- Washing and Drying: Combine the crystal crops, wash with cold methanol (-30°C), and dry under reduced pressure at 70–100°C in a vacuum oven or on an oil bath.
- Purification (Optional): For an analytically pure sample, recrystallize the product from a methanol-ethyl acetate solvent system.

Applications in Asymmetric Synthesis

N,N,N',N'-Tetramethyl-D-tartaramide is primarily utilized as a chiral ligand in asymmetric catalysis. Its structure allows it to form complexes with transition metals, which can then effectively control the stereoselectivity in various organic reactions. This is crucial in the

synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a drug molecule is often directly linked to its efficacy and safety.

Below is a diagram illustrating the logical workflow of employing **N,N,N',N'-Tetramethyl-D-tartaramide** in a generalized asymmetric catalytic reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the application of **N,N,N',N'-Tetramethyl-D-tartaramide** in asymmetric catalysis.

- To cite this document: BenchChem. [What are the physical properties of N,N,N',N'-Tetramethyl-D-tartaramide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051820#what-are-the-physical-properties-of-n-n-n-n-tetramethyl-d-tartaramide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com